5-Bromothiophene-2,3-dicarbaldehyde

Description

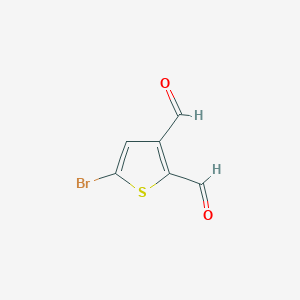

5-Bromothiophene-2,3-dicarbaldehyde is a heteroaromatic compound featuring a thiophene ring substituted with bromine at the 5-position and aldehyde groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in constructing fused heterocycles and functional materials.

Properties

Molecular Formula |

C6H3BrO2S |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

5-bromothiophene-2,3-dicarbaldehyde |

InChI |

InChI=1S/C6H3BrO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |

InChI Key |

CJALNXQQXPYSRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C=O)C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Fluorothiophene-2,3-dicarbaldehyde

- Structure : Fluorine substituent at the 5-position.

- Synthesis : Reacted with indoles in acetic acid at 100°C to form fluorinated indolobenzothiophenes with antibacterial activity .

- Applications : Hybrid antibacterials targeting Staphylococcus aureus and MRSA, with MIC values determined via two-fold dilution .

- Yield : Target compounds isolated via silica gel chromatography, with yields influenced by eluent ratios (e.g., ethyl acetate/cyclohexane mixtures) .

Thiophene-2,3-dicarbaldehyde (Unsubstituted)

- Structure: No substituents on the thiophene ring.

- Synthesis : Utilized in phosphine-assisted annulation with maleimides to yield benzo[b]thiophene-5,6-dicarboximides (photophysical applications) .

- Functionalization: Bromo derivatives enable metal-catalyzed coupling for introducing cyano/aryl groups .

Benzene-Based Dicarbaldehydes

5-Bromobenzene-1,3-dicarbaldehyde (5-Bromoisophthalaldehyde)

5-Hydroxybenzene-1,3-dicarbaldehyde

- Structure : Hydroxyl group at the 5-position.

- Characterization : Single-crystal X-ray analysis confirms planar geometry and supramolecular interactions via hydrogen bonding .

Acene-Based Dicarbaldehydes

Naphthalene-2,3-dicarbaldehyde

Anthracene-2,3-dicarbaldehyde

- Synthesis : Modified Malloupi-Lepage method improves yield and selectivity over conventional multi-step routes .

- Applications: Potential organic semiconductors due to extended π-conjugation .

Alicyclic Dicarbaldehydes

Bicyclo[2.2.2]octene-2,3-dicarbaldehyde

- Structure: Non-aromatic bicyclic system.

- Synthesis : Ir-catalyzed asymmetric Tishchenko reaction yields enantiomerically enriched products (83% NMR yield) .

- Characterization : ESI-HRMS and IR confirm aldehyde functionalities and ring strain .

Comparative Data Table

Key Research Findings

- Electronic Effects : Bromine in this compound enhances electrophilicity at the aldehyde groups compared to fluorine, favoring nucleophilic additions .

- Steric Considerations : Bulkier acene dicarbaldehydes (e.g., tetracene-2,3-dicarbaldehyde) face synthesis challenges due to poor solubility and selectivity, addressed via modified one-pot procedures .

- Biological Activity : Fluorinated thiophene hybrids exhibit potent antibacterial activity (MIC ≤ 4 µg/mL), while brominated analogs remain underexplored in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.